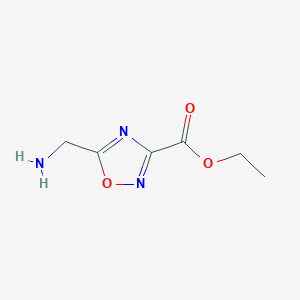

Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate

描述

Historical Development of 1,2,4-Oxadiazole Research

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "azoxime" or "furo[ab1]diazole" . Despite its early discovery, widespread interest in its biological applications emerged only in the mid-20th century. The first commercial drug containing this scaffold, Oxolamine (a cough suppressant), was introduced in the 1960s . Over the past two decades, research on 1,2,4-oxadiazoles has surged due to their bioisosteric equivalence to esters and amides, enabling enhanced metabolic stability in drug candidates .

Significance of 1,2,4-Oxadiazoles in Heterocyclic Chemistry

1,2,4-Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms. Their versatility stems from:

- Bioisosteric replacement : They mimic ester or amide groups while resisting hydrolysis, making them valuable in drug design .

- Diverse biological activities : These include antimicrobial, anticancer, and anti-inflammatory properties .

- Material science applications : Derivatives serve as high-energy density materials (HEDMs) and liquid crystals .

Notable pharmaceuticals incorporating this scaffold include Raltegravir (HIV integrase inhibitor) and Tiodazosin (antihypertensive agent) .

Structural Classification of Oxadiazole Isomers

Oxadiazoles exist as four structural isomers (Table 1):

| Isomer | Stability | Key Applications |

|---|---|---|

| 1,2,3-Oxadiazole | Low | Rarely studied due to instability |

| 1,2,4-Oxadiazole | Moderate | Drug discovery, HEDMs |

| 1,2,5-Oxadiazole | Moderate | Anticancer agents, HEDMs |

| 1,3,4-Oxadiazole | High | Antimicrobials, anti-inflammatory drugs |

1,3,4-Oxadiazoles are the most stable due to aromatic stabilization energies and favorable bond lengths .

Physicochemical Properties of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole core exhibits:

- Polarity : Dipole moment of ~3.5 Debye, enhancing solubility in polar solvents .

- Thermal stability : Decomposition temperatures exceed 200°C, suitable for high-temperature applications .

- Hydrogen-bonding capacity : The N-O-N motif participates in interactions with biological targets .

For ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate , key properties include:

Position of this compound in Current Research

This compound (CAS 736926-14-0) is a synthetic intermediate with applications in:

- Antimicrobial development : Serves as a precursor for GI-targeted agents against Clostridioides difficile and multidrug-resistant Enterococcus faecium .

- Peptide mimetics : The aminomethyl group enables conjugation to bioactive peptides, enhancing stability .

- Material science : Used in supramolecular assemblies due to its hydrogen-bonding motifs .

Recent synthetic routes involve Ullmann-type coupling and cyclodehydration (Scheme 1):

属性

IUPAC Name |

ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-2-11-6(10)5-8-4(3-7)12-9-5/h2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHMZGCSFLEREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465016 | |

| Record name | Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736926-14-0 | |

| Record name | Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736926-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate typically proceeds via the following key steps:

- Formation of a hydrazide intermediate: Starting from ethyl nitroacetate, reaction with hydrazine hydrate yields the corresponding hydrazide.

- Cyclization to form the oxadiazole ring: The hydrazide intermediate undergoes cyclization in the presence of carbon disulfide and potassium hydroxide, which facilitates ring closure to the 1,2,4-oxadiazole core.

- Introduction of the aminomethyl group: The aminomethyl substituent is incorporated either during or after ring formation, often through nucleophilic substitution or reduction steps.

This synthetic approach leverages the reactivity of hydrazine derivatives and carbon disulfide to efficiently construct the oxadiazole heterocycle under controlled conditions.

Detailed Reaction Conditions

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Hydrazide formation | Ethyl nitroacetate + Hydrazine hydrate, reflux in ethanol | Formation of hydrazide intermediate | High yield; reaction monitored by TLC |

| 2. Cyclization | Carbon disulfide + KOH, reflux in ethanol or aqueous medium | Cyclization to 1,2,4-oxadiazole ring | Moderate to high yield; temperature control critical |

| 3. Aminomethyl group introduction | Reduction or substitution using appropriate amine sources | Aminomethyl group installed on oxadiazole ring | Purification by chromatography recommended |

Industrial Scale Considerations

Industrial synthesis is less documented but can be extrapolated from laboratory methods with optimization:

- Reaction scaling: Larger batch sizes require precise temperature and stirring control to maintain yield and purity.

- Solvent choice: Ethanol or aqueous ethanol mixtures are preferred for environmental and safety reasons.

- Reaction time: Optimized to balance conversion and minimize by-products.

- Purification: Crystallization or chromatographic techniques adapted for scale.

Alternative Synthetic Approaches

While the above method is standard, alternative routes have been explored in related oxadiazole chemistry:

- Cyclocondensation of hydrazino esters with carboxylic acid derivatives: This method involves esterification and ring closure in one pot, sometimes using dehydrating agents like phosphoryl chloride.

- Use of activated esters or acid chlorides: These intermediates can facilitate ring formation under milder conditions.

- Continuous flow synthesis: Emerging industrial methods employ flow reactors to improve reaction control and scalability.

Reaction Mechanism Insights

The key cyclization step involves nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of carbon disulfide, followed by ring closure and elimination steps to form the oxadiazole ring. The aminomethyl group is typically introduced via reduction of a nitro or related precursor or by nucleophilic substitution on a suitable leaving group attached to the ring.

Data Table Summarizing Preparation Methods

| Preparation Step | Reagents | Conditions | Outcome | Notes |

|---|---|---|---|---|

| Hydrazide formation | Ethyl nitroacetate, hydrazine hydrate | Reflux in ethanol, 2-4 h | Hydrazide intermediate | High purity required for cyclization |

| Cyclization | Carbon disulfide, KOH | Reflux, 4-6 h | 1,2,4-oxadiazole ring formation | Temperature control critical |

| Aminomethyl introduction | Reducing agent (e.g., NaBH4) or amine source | Room temp to reflux | Aminomethyl substitution | Purification by chromatography |

Research Findings and Optimization

- Yield optimization: Studies indicate that controlling the molar ratios of hydrazine hydrate and carbon disulfide, as well as reaction temperature, significantly affects yield and purity.

- Solvent effects: Ethanol is preferred for its solubility and environmental profile; however, mixed solvents can improve intermediate stability.

- Catalyst and base selection: Potassium hydroxide is standard, but alternatives like sodium hydroxide or organic bases have been tested for improved selectivity.

- Purification: Flash chromatography using diethyl ether/dichloromethane mixtures is effective for isolating the final product with high purity.

化学反应分析

Types of Reactions

Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the oxadiazole ring.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical agents. It has been explored for its potential as an antimicrobial and anticancer compound. The oxadiazole ring structure is notable for its bioisosteric properties, making it a valuable scaffold in drug design.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit potent activity against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecium . For instance, modified analogues have shown effectiveness against difficult-to-treat infections caused by Clostridioides difficile .

- Anticancer Potential : Various studies have reported that certain derivatives possess significant anticancer properties. For example, compounds derived from the oxadiazole structure have been identified as apoptosis inducers in cancer cell lines . A recent synthesis of substituted oxadiazoles demonstrated IC50 values ranging from 13.6 to 48.37 µM against multiple cancer cell lines .

Materials Science

Development of Novel Materials

The unique chemical properties of this compound make it suitable for applications in materials science.

- Polymers and Coatings : Research has indicated that this compound can be utilized in creating polymers that exhibit enhanced durability and resistance to environmental factors. The incorporation of oxadiazole moieties into polymer matrices has been shown to improve their thermal stability and mechanical properties .

Agricultural Chemicals

Agrochemical Formulation

In agriculture, this compound is being investigated for its role in developing effective pesticides and herbicides.

- Pesticide Development : The compound's efficacy in pest control contributes to increased crop yields and protection against agricultural pests. Its incorporation into agrochemical formulations aims to enhance the effectiveness and safety profiles of existing products .

Case Study 1: Antimicrobial Agents

A study focused on the modification of the oxadiazole class revealed that specific analogues demonstrated complete impermeability while retaining antimicrobial activity against gastrointestinal pathogens. This highlights the potential for targeted therapies that minimize disruption to gut microbiota while effectively combating infections .

Case Study 2: Anticancer Research

A series of studies evaluated the anticancer activity of oxadiazole derivatives against various cancer cell lines. Notably, one derivative exhibited an IC50 value of approximately 92.4 µM across a panel of eleven cancer types, showcasing its potential as a lead compound for further development .

作用机制

The mechanism of action of Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations on the Oxadiazole Core

Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate (CAS: 1009620-97-6)

- Structural Difference: Chloromethyl group replaces aminomethyl.

- Reactivity : The chloro group enhances electrophilicity, making it a reactive intermediate for nucleophilic substitutions (e.g., forming amines or thioethers).

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate (CAS: 164029-34-9)

- Structural Difference: Boc-protected aminomethyl group.

- Reactivity : The Boc group stabilizes the amine, requiring acidic conditions for deprotection.

- Applications : Intermediate in peptide synthesis and drug discovery where protected amines are necessary for stepwise reactions .

- Safety : Classified as harmful if swallowed (H302) and causes skin/eye irritation (H315, H319) .

Ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate (CAS: 1339818-44-8)

- Structural Difference: 2-methylcyclopropyl substituent replaces aminomethyl.

- Physicochemical Properties : Higher molecular weight (196.2 g/mol) and hydrophobicity due to the cyclopropyl group.

- Applications : Used as a scaffold in drug discovery for its conformational rigidity, which can improve target binding .

Isomeric and Heterocyclic Variants

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate

- Structural Difference : 1,3,4-oxadiazole isomer instead of 1,2,4-oxadiazole.

- Electronic Properties : Altered electron distribution affects hydrogen bonding and solubility.

- Applications : Less commonly reported in pharmacological studies compared to 1,2,4-oxadiazole derivatives .

Ethyl 1,2,4-triazole-3-carboxylates

- Core Difference : Triazole ring replaces oxadiazole.

- Reactivity : Triazoles exhibit distinct hydrogen-bonding capabilities and metabolic stability.

- Applications : Used in agrochemicals and antivirals (e.g., ribavirin analogues) .

生物活性

Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Oxadiazole Derivatives

Oxadiazoles are heterocyclic compounds that have been extensively studied for their biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. The structural diversity of oxadiazoles allows for the modification of their chemical properties, leading to enhanced biological efficacy. This compound is a notable derivative that exhibits promising pharmacological profiles.

Anticancer Activity

Research indicates that various oxadiazole derivatives demonstrate significant anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation. For instance:

- Cytotoxicity Assays : In vitro studies have revealed that this compound exhibits cytotoxic activity against several cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) are crucial metrics in assessing its efficacy. For example, compounds in the oxadiazole class have demonstrated IC50 values as low as 0.275 µM against specific cancer types, indicating strong anticancer potential .

- Mechanism of Action : The mechanisms through which these compounds exert their anticancer effects often involve the inhibition of key enzymes such as histone deacetylases (HDACs) and protein kinases. This compound may act similarly by modulating signaling pathways crucial for cancer cell survival and proliferation .

Neuroprotective Effects

In addition to anticancer properties, oxadiazole derivatives have been explored for neuroprotective effects:

- Cholinesterase Inhibition : this compound has been investigated for its inhibitory activity against butyrylcholinesterase (BuChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Selective inhibition of BuChE can enhance cholinergic neurotransmission and potentially improve cognitive function .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been documented:

- Bacterial Inhibition : Some studies report that derivatives exhibit significant antibacterial activity against various pathogens. For instance, modifications to the oxadiazole structure can lead to compounds with enhanced efficacy against resistant bacterial strains .

Case Studies and Research Findings

A variety of studies have assessed the biological activity of this compound and related compounds:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, carboxylic acid hydrazides can react with ethyl carbethoxyformimidate to form the oxadiazole core, followed by functionalization of the aminomethyl group . Alternatively, coupling reactions using activated esters (e.g., benzoyl chloride derivatives) under reflux conditions (e.g., 110°C for 16 hours) may yield substituted oxadiazoles, though yields can vary (e.g., 8% in one protocol), necessitating purification via flash chromatography .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., observed [M+H]⁺ peaks) .

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the oxadiazole ring structure and substituent positions.

- HPLC : To assess purity, especially after synthetic steps involving low yields or side products .

Q. What safety precautions should be observed when handling this compound?

- Methodological Answer : Based on structurally related compounds:

- PPE : Wear gloves, lab coats, and eye protection due to risks of skin/eye irritation .

- Ventilation : Use a fume hood to avoid inhalation of irritants (H335 hazard) .

- First Aid : Immediate rinsing with water for eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can derivatives of this compound be designed to enhance bioactivity (e.g., enzyme inhibition)?

- Methodological Answer :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., halogens) at the 5-position to modulate electronic effects, as seen in related oxadiazole-based covalent inhibitors targeting cysteine proteases .

- Protecting Groups : Use tert-butoxycarbonyl (BOC) to stabilize the aminomethyl group during synthesis, then deprotect for functional studies .

Q. How can low synthetic yields be addressed during scale-up?

- Methodological Answer :

- Reaction Optimization : Adjust temperature, solvent (e.g., EtOAC vs. hexane), and catalyst loading. For example, extended reaction times or microwave-assisted conditions may improve cyclocondensation efficiency .

- Purification : Replace column chromatography with recrystallization or automated flash systems to recover more product .

Q. How should stability issues (e.g., hygroscopicity) be managed during storage?

- Methodological Answer :

- Storage Conditions : Keep under inert gas (N₂/Ar) at –20°C, as similar oxadiazoles degrade under humidity .

- Formulation : Convert to hydrochloride salts (if applicable) to improve stability, as seen in aminomethyl oxadiazole derivatives .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Reproducibility : Validate assays using standardized protocols (e.g., enzyme inhibition with controls for covalent binding vs. reversible interactions) .

- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out assay-specific artifacts.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。